Acetic acid;4-bromo-3-methylbutan-1-ol
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Overview
Description
Acetic acid;4-bromo-3-methylbutan-1-ol is an organic compound that combines the properties of acetic acid and 4-bromo-3-methylbutan-1-ol. Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar. 4-bromo-3-methylbutan-1-ol is an alcohol with a bromine atom attached to its carbon chain, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-bromo-3-methylbutan-1-ol can be achieved through several methods:
Esterification: Acetic acid can react with 4-bromo-3-methylbutan-1-ol in the presence of an acid catalyst to form the ester. This reaction typically requires heating under reflux conditions.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The starting materials, acetic acid and 4-bromo-3-methylbutan-1-ol, are typically sourced from petrochemical feedstocks or fermentation processes .
Chemical Reactions Analysis
Types of Reactions
Esterification: The compound can undergo esterification with acetic acid to form esters, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Nucleophiles: Hydroxide ions, alkoxide ions.
Catalysts: Acid catalysts for esterification reactions.
Major Products Formed
Aldehydes and Carboxylic Acids: From oxidation reactions.
Alcohols and Ethers: From substitution reactions.
Esters: From esterification reactions.
Scientific Research Applications
Acetic acid;4-bromo-3-methylbutan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavorings.
Mechanism of Action
The mechanism of action of acetic acid;4-bromo-3-methylbutan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The bromine atom can participate in nucleophilic substitution reactions, while the alcohol and acetic acid groups can undergo oxidation and esterification reactions. These interactions can modulate biological pathways and influence the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
3-Methylbutan-1-ol: A similar alcohol without the bromine atom, used in the synthesis of esters and other organic compounds.
4-Bromo-2-methylbutan-1-ol: Another brominated alcohol with a different substitution pattern, used in organic synthesis.
Acetic Acid: A simple carboxylic acid used in various chemical reactions and industrial processes.
Uniqueness
Acetic acid;4-bromo-3-methylbutan-1-ol is unique due to the presence of both the bromine atom and the acetic acid group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
CAS No. |
56761-58-1 |
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Molecular Formula |
C7H15BrO3 |
Molecular Weight |
227.10 g/mol |
IUPAC Name |
acetic acid;4-bromo-3-methylbutan-1-ol |
InChI |
InChI=1S/C5H11BrO.C2H4O2/c1-5(4-6)2-3-7;1-2(3)4/h5,7H,2-4H2,1H3;1H3,(H,3,4) |
InChI Key |
PBMJVERDIOUHBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCO)CBr.CC(=O)O |
Origin of Product |
United States |
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